

An In-depth Technical Guide to N-tert-butoxycarbonyl-glycine Methyl Ester

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Compound of Interest

Compound Name: **Boc-Gly-OMe**

Cat. No.: **B558420**

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For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-glycine methyl ester, commonly referred to as **Boc-Gly-OMe**, is a pivotal derivative of the amino acid glycine. Its significance in organic synthesis, particularly in peptide chemistry and drug development, stems from the protective nature of the tert-butoxycarbonyl (Boc) group for the amino functionality and the esterification of the carboxylic acid. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, presented with clarity for the scientific community.

Core Chemical and Physical Properties

N-tert-butoxycarbonyl-glycine methyl ester is a colorless to yellow liquid or oil under standard laboratory conditions.^[1] It is soluble in organic solvents such as chloroform and ethyl acetate.^[1] The presence of the Boc protecting group allows for selective deprotection under acidic conditions, a crucial step in peptide synthesis.^[2]

Physicochemical Data

A summary of the key physicochemical properties of N-tert-butoxycarbonyl-glycine methyl ester is presented below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₅ NO ₄	[3][4]
Molecular Weight	189.21 g/mol	[5][6]
Density	1.1 ± 0.1 g/cm ³	[3]
Boiling Point	190 - 266.8 °C at 760 mmHg	[1][3]
Flash Point	109 - 115.2 °C	[1][3]
Refractive Index (n _{20/D})	1.437	[1]
Solubility	Chloroform, Ethyl Acetate	[1]

Computed Molecular Properties

Computational analysis provides further insight into the molecular characteristics of **Boc-Gly-OMe**.

Property	Value	Reference(s)
XLogP3-AA	0.8	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	5	[5]
Exact Mass	189.10010796 Da	[5]
Topological Polar Surface Area	64.6 Å ²	[5]
Heavy Atom Count	13	[5]
Complexity	195	[5]

Synthesis of N-tert-butoxycarbonyl-glycine Methyl Ester

The synthesis of N-tert-butoxycarbonyl-glycine methyl ester is a fundamental procedure in organic chemistry, with several established protocols. The most common method involves the reaction of glycine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Experimental Protocol: Synthesis from Glycine Methyl Ester Hydrochloride

This protocol details a widely used method for the preparation of **Boc-Gly-OMe**.

Materials:

- Glycine methyl ester hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- 1N Hydrochloric acid (HCl)
- Ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]

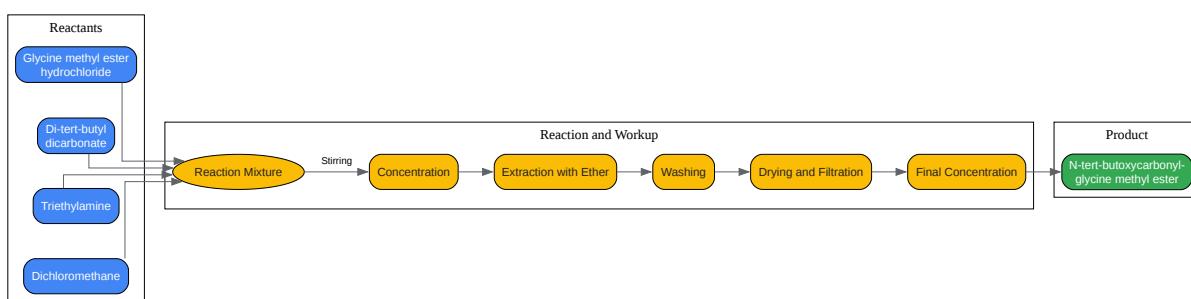
Procedure:

- To a stirred suspension of glycine methyl ester hydrochloride (20 g) in a mixture of dichloromethane (300 ml) and water (10 ml), add di-tert-butyl dicarbonate (34.8 g).[8]
- Cool the mixture in an ice bath.[9]
- Slowly add triethylamine (22.2 ml) dropwise to the suspension.[8]

- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[8]
- Dissolve the residue in ether.[8]
- Wash the ether phase with 1N hydrochloric acid (5 ml) and then with water until the aqueous layer is neutral.[8]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-tert-butoxycarbonyl-glycine methyl ester.[7][8] [9]

Yield: 30.2 g[8]

Synthesis Workflow



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Caption: General workflow for the synthesis of N-tert-butoxycarbonyl-glycine methyl ester.

Role in Peptide Synthesis

N-tert-butoxycarbonyl-glycine methyl ester is a valuable building block in peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminus of glycine, preventing unwanted side reactions during peptide bond formation.

Experimental Protocol: Dipeptide Synthesis

The following protocol outlines the synthesis of N-tert-butoxycarbonylglycyl-glycine methyl ester, illustrating the utility of Boc-Gly-OH (derived from **Boc-Gly-OMe**) in peptide coupling reactions.

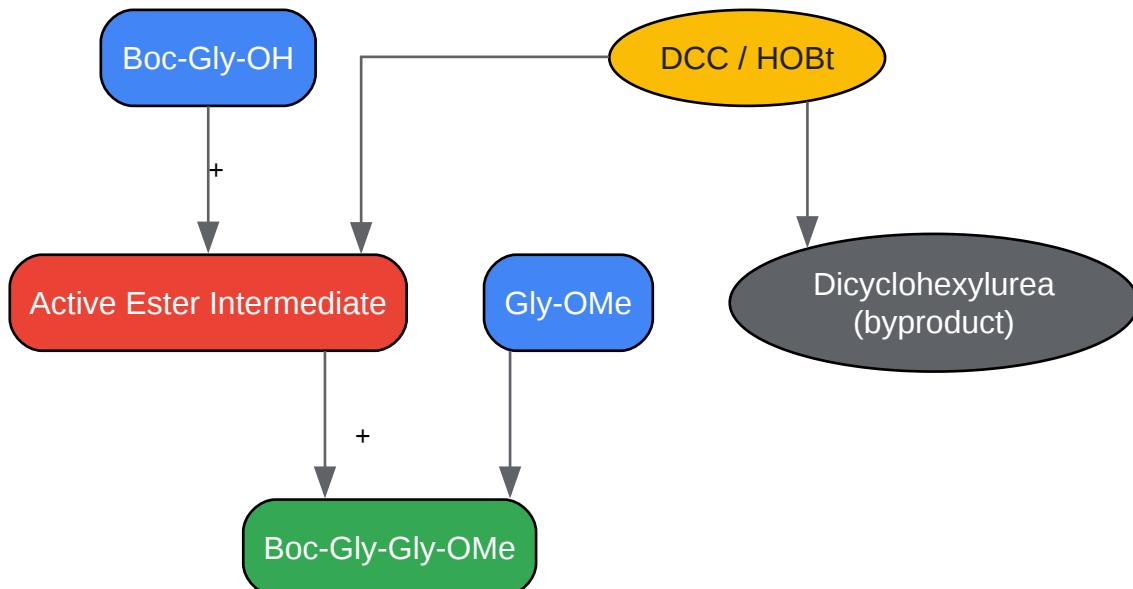
Materials:

- N-tert-butoxycarbonyl-glycine (Boc-Gly-OH)
- Glycine methyl ester hydrochloride
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- N-ethylmorpholine
- Dimethylformamide (DMF)
- Ethyl acetate
- 10% Citric acid solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve N-tert-butoxycarbonyl-glycine (35.6 g, 0.2 mole) and 1-hydroxybenzotriazole (27.03 g, 0.2 mole) in dimethylformamide (400 ml) and cool to 0°C.[7]
- Add dicyclohexylcarbodiimide (47.46 g, 0.23 mole) to the cooled solution and stir for 1 hour at 0°C, followed by 1 hour at room temperature.[7]
- In a separate flask, prepare a solution of glycine methyl ester hydrochloride (26.4 g, 0.21 mole) and N-ethylmorpholine (52.5 ml, to adjust pH to 8) in dimethylformamide (1000 ml).[7]
- Add the solution from step 3 to the mixture from step 2 and stir overnight at room temperature.[7]
- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the filtrate.[7]
- Dissolve the residue in ethyl acetate and wash successively with 10% citric acid (3 x 200 ml), saturated sodium bicarbonate (3 x 270 ml), and brine (2 x 135 ml).[7]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield t-butoxycarbonylglycyl-glycine methyl ester.[7]

Signaling Pathway in Peptide Bond Formation



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Caption: Simplified pathway of DCC/HOBt mediated peptide bond formation.

Applications in Drug Development

As a protected amino acid, N-tert-butoxycarbonyl-glycine methyl ester and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.^[1] They are integral to the construction of peptide-based drugs and other complex organic molecules. The Boc protecting group's stability and ease of removal make it a valuable tool in multi-step syntheses, contributing to the development of novel therapeutic agents.^{[2][10]} For instance, derivatives of N-tert-butoxycarbonyl-glycine are used in the synthesis of anticonvulsants like Pregabalin.^[1]

Conclusion

N-tert-butoxycarbonyl-glycine methyl ester is a cornerstone reagent for chemists in both academic and industrial research. Its well-defined properties and reliable synthetic routes facilitate its widespread use. This guide has provided a detailed overview of its key characteristics, comprehensive experimental protocols, and its significant role in the advancement of peptide synthesis and drug discovery, offering a valuable resource for the scientific community.

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